Iron;chloride;hexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

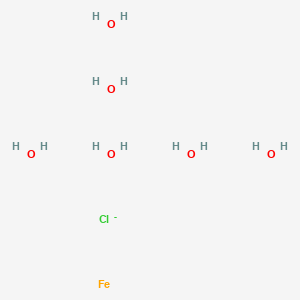

Iron chloride hexahydrate, also known as ferric chloride hexahydrate, is an inorganic compound with the chemical formula FeCl₃·6H₂O. It is a yellow-brown solid that is highly soluble in water and alcohol. This compound is hygroscopic, meaning it can absorb moisture from the air. Iron chloride hexahydrate is commonly used in various industrial processes, including water treatment, etching, and as a catalyst in chemical reactions .

Preparation Methods

Iron chloride hexahydrate can be prepared through several methods:

-

Hydrochloric Acid Method: : In this method, hydrochloric acid is reacted with iron filings or iron powder. The reaction generates ferric chloride solution, which is then crystallized to obtain iron chloride hexahydrate . [ \text{Fe} + 3\text{HCl} \rightarrow \text{FeCl}_3 + 3\text{H}_2\text{O} ]

-

One-Step Chlorination Method: : This method involves the direct chlorination of iron in the presence of oxygen. The reaction produces iron chloride, which is then hydrated to form iron chloride hexahydrate . [ 2\text{Fe} + 3\text{Cl}_2 \rightarrow 2\text{FeCl}_3 ]

Chemical Reactions Analysis

Iron chloride hexahydrate undergoes various chemical reactions, including:

-

Oxidation: : Iron chloride hexahydrate can act as an oxidizing agent. For example, it can oxidize ferrous chloride to ferric chloride . [ 2\text{FeCl}_2 + \text{Cl}_2 \rightarrow 2\text{FeCl}_3 ]

-

Substitution: : It can react with alkali metal alkoxides to form iron(III) alkoxide complexes . [ \text{FeCl}_3 + 3\text{ROH} \rightarrow \text{Fe(OR)}_3 + 3\text{HCl} ]

-

Hydrolysis: : When dissolved in water, iron chloride hexahydrate undergoes hydrolysis to form hydrochloric acid and iron(III) hydroxide . [ \text{FeCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Fe(OH)}_3 + 3\text{HCl} ]

Scientific Research Applications

Iron chloride hexahydrate has numerous applications in scientific research:

-

Chemistry: : It is used as a catalyst in various organic reactions, such as the Friedel-Crafts alkylation and acylation reactions . It also serves as an oxidant in the synthesis of quinazolinones and pyridines .

-

Biology: : Iron chloride hexahydrate is used in studies of iron uptake and apoptosis in cultured cells . It is also employed in staining techniques for observing cellular structures under a microscope .

-

Medicine: : It is used in the detection of phenols and phenolic derivatives, as well as in the Trinder spot test for detecting salicylic acids .

-

Industry: : Iron chloride hexahydrate is extensively used in water treatment to remove impurities and in the production of printed circuit boards by etching copper .

Mechanism of Action

The mechanism of action of iron chloride hexahydrate involves its ability to act as a Lewis acid and an oxidizing agent. As a Lewis acid, it can accept electron pairs from other molecules, facilitating various chemical reactions. Its oxidizing properties allow it to transfer oxygen atoms to other substances, leading to oxidation reactions .

Comparison with Similar Compounds

Iron chloride hexahydrate can be compared with other iron halides and related compounds:

-

Iron(III) Fluoride (FeF₃): : Unlike iron chloride hexahydrate, iron(III) fluoride is less soluble in water and has different applications, such as in the production of ceramics and glass .

-

Iron(III) Bromide (FeBr₃): : Iron(III) bromide is similar to iron chloride hexahydrate in terms of its chemical properties but is less commonly used due to its higher cost .

-

Iron(II) Chloride (FeCl₂): : Iron(II) chloride is another iron halide that exists in a different oxidation state (+2) compared to iron chloride hexahydrate (+3). It is used in different applications, such as in the reduction of organic compounds .

Iron chloride hexahydrate is unique due to its high solubility, hygroscopic nature, and versatility in various chemical reactions and applications.

Properties

Molecular Formula |

ClFeH12O6- |

|---|---|

Molecular Weight |

199.39 g/mol |

IUPAC Name |

iron;chloride;hexahydrate |

InChI |

InChI=1S/ClH.Fe.6H2O/h1H;;6*1H2/p-1 |

InChI Key |

PXDAMHLFGLQUSU-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B13888560.png)

![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)

![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)

![tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)

![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)

![tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)

![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)